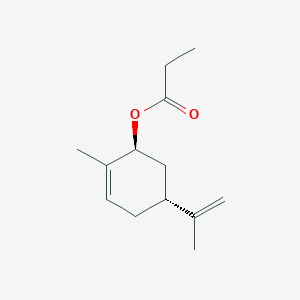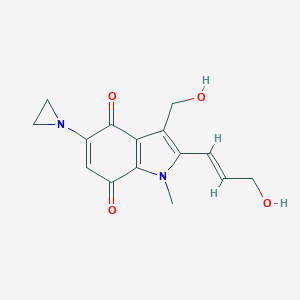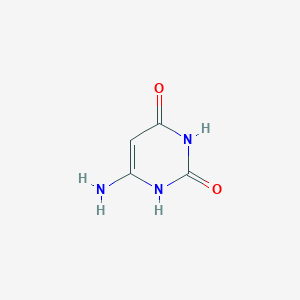![molecular formula C42H62N4O6 B118410 N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide CAS No. 142776-95-2](/img/structure/B118410.png)
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide, also known as CAY10595, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
作用機序
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide exerts its effects by selectively binding to the GPR40 receptor, which is expressed in pancreatic beta cells. Upon binding, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide inhibits the release of insulin from these cells, leading to a decrease in blood glucose levels. The exact mechanism by which N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide inhibits insulin secretion is not fully understood, but it is thought to involve the inhibition of intracellular calcium signaling pathways.
生化学的および生理学的効果
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide inhibits insulin secretion in pancreatic beta cells, as well as the release of inflammatory cytokines from macrophages. In vivo studies have shown that N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide reduces blood glucose levels in diabetic mice and improves glucose tolerance in obese mice. Additionally, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been shown to reduce triglyceride levels in the liver and plasma of obese mice.
実験室実験の利点と制限
One of the main advantages of using N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide in lab experiments is its specificity for the GPR40 receptor. This allows researchers to selectively target this receptor and study its effects on insulin secretion and glucose homeostasis. However, one limitation of using N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide is its relatively low potency compared to other GPR40 antagonists. This can make it difficult to achieve significant effects at low concentrations, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the use of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide in scientific research. One potential application is in the development of new anti-diabetic drugs that target the GPR40 receptor. N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide could be used as a lead compound for the development of more potent GPR40 antagonists with improved pharmacokinetic properties. Additionally, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide could be used in studies to investigate the role of the GPR40 receptor in other physiological processes, such as lipid metabolism and inflammation. Finally, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide could be used in studies to investigate the potential therapeutic effects of GPR40 antagonists in other disease states, such as obesity and metabolic syndrome.
Conclusion
In conclusion, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide is a synthetic compound with potential applications in scientific research. Its specificity for the GPR40 receptor makes it a valuable tool for the study of insulin secretion and glucose homeostasis. The synthesis method of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been described in detail, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential applications of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide in the field of medicine.
合成法
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been described in detail in a scientific publication by Zhang et al. (2013). The process involves the reaction of 4-methoxyphenylacetic acid with 1,3-dioxo-4,4-dimethylpentan-2-yl chloride to form 4-methoxyphenylacetic acid 2-(1,3-dioxo-4,4-dimethylpentan-2-yl)hydrazide. This intermediate is then reacted with 2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4-methoxyphenylamine to form the final product, N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide.
科学的研究の応用
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been used in various scientific research studies due to its potential applications in the field of medicine. One of the most significant applications of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide is its use as a selective antagonist of the G protein-coupled receptor, GPR40. This receptor is involved in the regulation of insulin secretion and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes. N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been shown to inhibit insulin secretion in pancreatic beta cells, making it a promising compound for the development of new anti-diabetic drugs.
特性
CAS番号 |
142776-95-2 |
|---|---|
製品名 |
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide |
分子式 |
C42H62N4O6 |
分子量 |
719 g/mol |
IUPAC名 |
N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide |
InChI |
InChI=1S/C42H62N4O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-36(47)43-33-27-28-35(52-5)34(29-33)44-40(50)38(39(49)42(2,3)4)46-37(48)31-45(41(46)51)30-32-24-21-20-22-25-32/h20-22,24-25,27-29,38H,6-19,23,26,30-31H2,1-5H3,(H,43,47)(H,44,50) |
InChIキー |
KHSLUUMZDCBMJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
同義語 |
1-Imidazolidineacetamide, alpha-(2,2-dimethyl-1-oxopropyl)-N-[2-methoxy-5-[(1-oxooctadecyl)amino]phenyl]-2,5dioxo-3-(phenylmethyl) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)

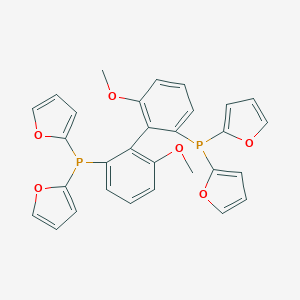
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
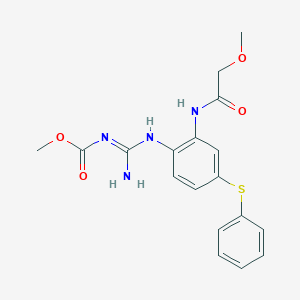
![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)

